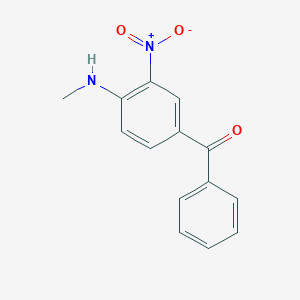
Einecs 239-414-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 239-414-3, also known by its Chemical Abstracts Service number 15394-93-1, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 239-414-3 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out in specialized chemical plants. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the compound meets industry standards. The production methods are designed to be efficient and cost-effective while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 239-414-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Einecs 239-414-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a tool for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 239-414-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 239-414-3 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:
Einecs 239-934-0 (mercurous oxide): Known for its use in various chemical reactions and industrial applications.
Einecs 234-985-5 (bismuth tetroxide): Utilized in similar contexts but with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it supports, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
15394-93-1 |
|---|---|
Molekularformel |
C16H12ClN5O4 |
Molekulargewicht |
373.75 g/mol |
IUPAC-Name |
4-[(5-chloro-2-hydroxy-3-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3 |
InChI-Schlüssel |
OJTGJINHHPXTJI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)







